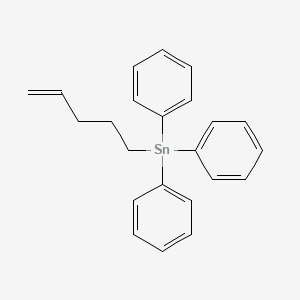
N-(2,4,6-trimethylphenyl)octanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4,6-Trimethylphenyl)octanamide is an organic compound characterized by the presence of an octanamide group attached to a 2,4,6-trimethylphenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4,6-trimethylphenyl)octanamide typically involves the reaction of 2,4,6-trimethylaniline with octanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
2,4,6-Trimethylaniline+Octanoyl chloride→this compound+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
化学反应分析
Types of Reactions
N-(2,4,6-Trimethylphenyl)octanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be employed under controlled conditions.
Major Products
Oxidation: Formation of N-(2,4,6-trimethylphenyl)octanoic acid.
Reduction: Formation of N-(2,4,6-trimethylphenyl)octanamine.
Substitution: Formation of various halogenated or nitrated derivatives.
科学研究应用
N-(2,4,6-Trimethylphenyl)octanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-(2,4,6-trimethylphenyl)octanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
相似化合物的比较
Similar Compounds
- N-(2,4,6-Trimethylphenyl)formamide
- N-(2,4,6-Trimethylphenyl)acetamide
- N-(2,4,6-Trimethylphenyl)butanamide
Uniqueness
N-(2,4,6-Trimethylphenyl)octanamide is unique due to its longer alkyl chain, which can influence its solubility, reactivity, and biological activity compared to shorter-chain analogs. This structural variation can lead to different applications and properties, making it a valuable compound for research and industrial purposes.
属性
分子式 |
C17H27NO |
|---|---|
分子量 |
261.4 g/mol |
IUPAC 名称 |
N-(2,4,6-trimethylphenyl)octanamide |
InChI |
InChI=1S/C17H27NO/c1-5-6-7-8-9-10-16(19)18-17-14(3)11-13(2)12-15(17)4/h11-12H,5-10H2,1-4H3,(H,18,19) |
InChI 键 |
XQSWOYCWQIRTLG-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCC(=O)NC1=C(C=C(C=C1C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





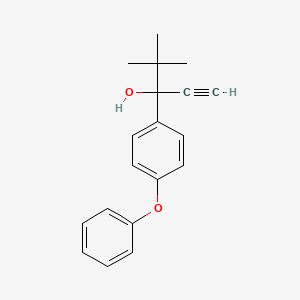
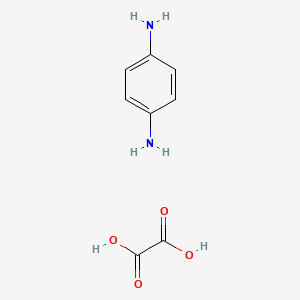



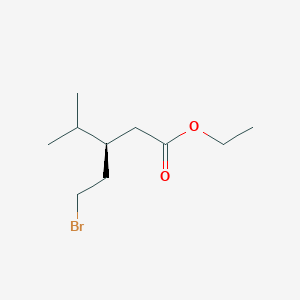

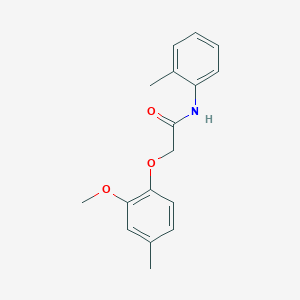
![1-[4-(Methylsulfanyl)phenyl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11947686.png)

